2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
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Overview
Description
2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with heptylidene, hexyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and reduction steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexene ring, especially at the positions adjacent to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Various substituted cyclohexenes
Scientific Research Applications
2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-: Similar in structure but lacks the heptylidene and hexyl groups.
3-Methyl-2-cyclohexen-1-ol: Another similar compound with a simpler structure.
Uniqueness
2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is unique due to its complex substitution pattern, which imparts distinct chemical and biological properties. The presence of heptylidene and hexyl groups differentiates it from simpler cyclohexene derivatives, making it a valuable compound for specialized applications.
Properties
CAS No. |
917774-29-9 |
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Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H36O/c1-4-6-8-10-12-14-19-18(13-11-9-7-5-2)15-17(3)16-20(19)21/h14-15,17,20-21H,4-13,16H2,1-3H3 |
InChI Key |
RJEDKRQTYPSCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C1C(CC(C=C1CCCCCC)C)O |
Origin of Product |
United States |
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